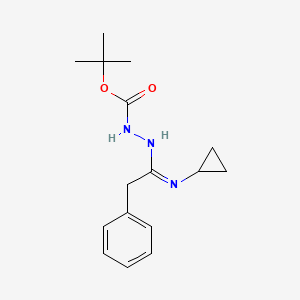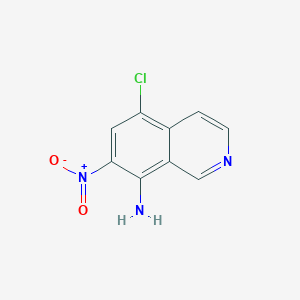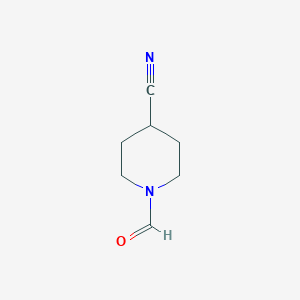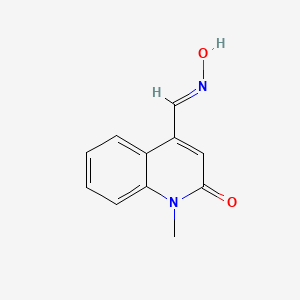
5,6-Dibromo-2,3-dihydro-isoindol-1-one
Overview
Description
5,6-Dibromo-2,3-dihydro-isoindol-1-one is a useful research compound. Its molecular formula is C8H5Br2NO and its molecular weight is 290.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Approaches : Kobayashi and Chikazawa (2016) developed a synthetic approach to 2,3-dihydro-1H-isoindol-1-one derivatives, potentially applicable to 5,6-Dibromo-2,3-dihydro-isoindol-1-one. They utilized N-alkyl-N-(o-bromobenzyl)benzamides and butyllithium in their synthesis (Kobayashi & Chikazawa, 2016).
- Halogen Substituents and Bonding : A study by Gurbanov et al. (2021) on halogen bonding in 4,5-DiBromo-hexahydro-3a,6-Epoxyisoindol-1(4H)-ones, closely related to this compound, highlights the role of bromine atoms in forming intermolecular halogen bonds (Gurbanov et al., 2021).
- Scaffold for Kinase Research : Cheung, Harris, and Lackey (2001) explored 1,3-Dihydro-2H-indol-2-ones and 1,3-dihydro-2H-pyrrolopyridin-2-ones, which are structurally similar to this compound, as scaffolds for pharmaceutical uses in kinase research areas (Cheung, Harris, & Lackey, 2001).
Applications in Organic Chemistry and Pharmacology
- Building Blocks in Syntheses : Parsons et al. (2011) reported the use of 5,6-dibromoindoles, similar to this compound, as building blocks in synthesizing natural and non-natural derivatives, indicating its potential as a versatile chemical precursor (Parsons et al., 2011).
- Antibacterial Properties : Ahmed et al. (2006) studied Alkoxy isoindole-1,3-diones, structurally related to this compound, for their antibacterial properties, suggesting possible applications in chemotherapeutic properties (Ahmed et al., 2006).
- Melatonin Receptor Research : Faust et al. (2000) worked on 6H-Isoindolo[2,1-a]indoles and derivatives for investigating melatonin receptors. This research provides insights into the potential biological activities of compounds like this compound (Faust et al., 2000).
Mechanism of Action
Mode of Action
The exact mode of action of 5,6-Dibromo-2,3-dihydro-isoindol-1-one It’s known that the compound can undergo rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that the compound can be used as a building block for making protein degrader libraries , suggesting it may have an impact on protein degradation pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound It’s known that the compound was used as a reagent in the discovery of a new, selective 3-aminopyrazole based MK2-inhibitors , suggesting it may have a role in inhibiting MK2, a protein kinase involved in inflammation and pain sensation.
Properties
IUPAC Name |
5,6-dibromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIFJCIHPBAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696145 | |
| Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-43-1 | |
| Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)


![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)
![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)
![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)
![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)


